tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-3-ethylpiperidin-4-amine. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: Pd/C, LiAlH4, NaBH4
Substitution: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Scientific Research Applications
tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and enzyme inhibitors.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in drug development .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl (4-methylpiperidin-4-yl)carbamate
- tert-Butyl (1-benzylpiperidin-3-yl)carbamate
Uniqueness
tert-Butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate is unique due to its specific structural features, such as the presence of both benzyl and ethyl groups on the piperidine ring. This structural complexity can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H30N2O2 |
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Molecular Weight |
318.5 g/mol |
IUPAC Name |
tert-butyl N-(1-benzyl-3-ethylpiperidin-4-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-5-16-14-21(13-15-9-7-6-8-10-15)12-11-17(16)20-18(22)23-19(2,3)4/h6-10,16-17H,5,11-14H2,1-4H3,(H,20,22) |
InChI Key |
VQVORQNBCQMPIN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2 |
Origin of Product |
United States |
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